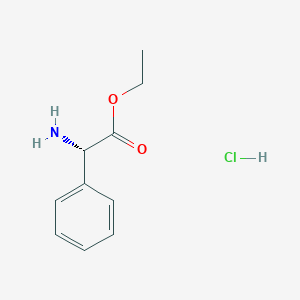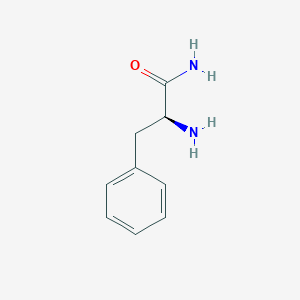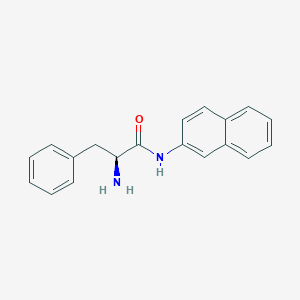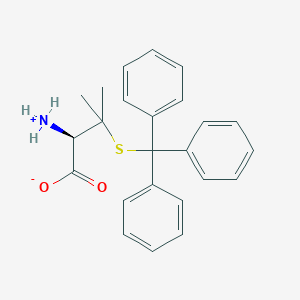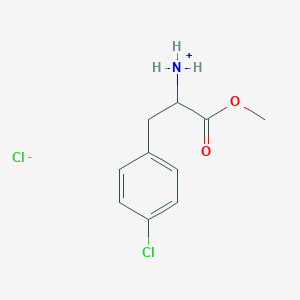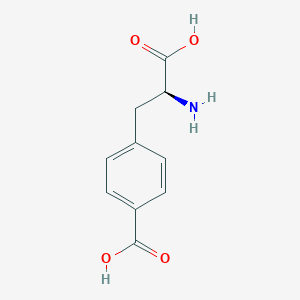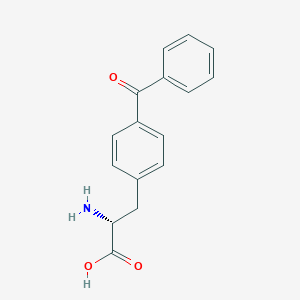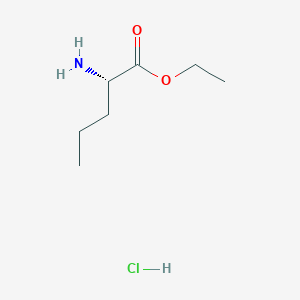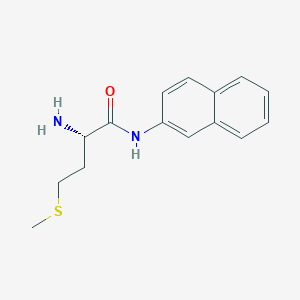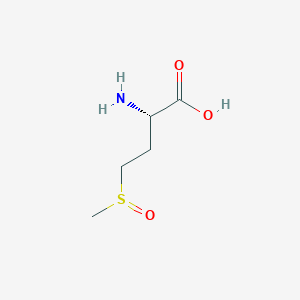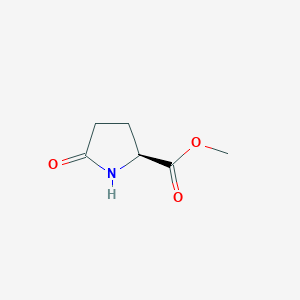
Methyl 5-oxo-L-prolinate
Übersicht
Beschreibung
Methyl-L-Pyroglutamat, auch bekannt als Methyl-(S)-5-Oxopyrrolidin-2-carboxylat, ist eine chemische Verbindung mit der Summenformel C6H9NO3. Es ist ein Derivat der Pyroglutaminsäure, einer natürlich vorkommenden Aminosäure.
Methyl-L-Pyroglutamat ist für seine vielfältigen Anwendungen in der organischen Synthese und der pharmazeutischen Chemie bekannt .Wissenschaftliche Forschungsanwendungen
Methyl L-pyroglutamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential role in biological processes and as a building block for peptides.
Medicine: Research has explored its anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Safety and Hazards
“Methyl 5-oxo-L-prolinate” should not be released into the environment . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Wirkmechanismus
The mechanism of action of methyl L-pyroglutamate involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of bioactive molecules, influencing various biochemical pathways. For instance, it may modulate the activity of enzymes involved in oxidative stress responses and inflammation .
Similar Compounds:
Pyroglutamic acid: The parent compound from which methyl L-pyroglutamate is derived.
Methyl D-pyroglutamate: The enantiomer of methyl L-pyroglutamate with different stereochemistry.
L-pyroglutamic acid methyl ester: Another ester derivative with similar properties
Uniqueness: Methyl L-pyroglutamate is unique due to its specific stereochemistry, which can influence its biological activity and reactivity.
Biochemische Analyse
Biochemical Properties
Methyl L-pyroglutamate plays a crucial role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with several enzymes and proteins, including γ-glutamyl cyclotransferase and 5-oxoprolinase. These enzymes are involved in the conversion of glutathione to glutamate, a critical process in cellular metabolism . Methyl L-pyroglutamate can also inhibit the activity of certain enzymes, such as NADH:cytochrome c oxidoreductase and cytochrome c oxidase, which are essential components of the mitochondrial respiratory chain . These interactions highlight the compound’s potential impact on cellular energy production and metabolic regulation.
Cellular Effects
Methyl L-pyroglutamate has been shown to influence various cellular processes. In particular, it affects energy metabolism and lipid biosynthesis in cells. Studies have demonstrated that methyl L-pyroglutamate can significantly reduce the production of CO₂ and ATP levels in the cerebral cortex of young rats . This reduction in energy production can have downstream effects on cell signaling pathways, gene expression, and overall cellular metabolism. Additionally, methyl L-pyroglutamate has been observed to inhibit lipid biosynthesis, further impacting cellular function and metabolic homeostasis .
Molecular Mechanism
The molecular mechanism of methyl L-pyroglutamate involves its interaction with key enzymes and proteins in the cell. The compound binds to γ-glutamyl cyclotransferase, facilitating the conversion of glutathione to glutamate . This interaction is crucial for maintaining the balance of glutamate and glutathione in the cell, which is essential for cellular redox homeostasis. Methyl L-pyroglutamate also inhibits the activity of mitochondrial enzymes, such as NADH:cytochrome c oxidoreductase and cytochrome c oxidase, by binding to their active sites . This inhibition disrupts the electron transport chain, leading to reduced ATP production and altered cellular energy metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl L-pyroglutamate can change over time. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or oxidative environments . Long-term studies have shown that prolonged exposure to methyl L-pyroglutamate can lead to sustained inhibition of mitochondrial enzyme activity and persistent alterations in cellular energy metabolism . These findings suggest that the compound’s effects on cellular function can be long-lasting and may have implications for its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of methyl L-pyroglutamate vary with different dosages in animal models. At low doses, the compound has been shown to modulate energy metabolism and lipid biosynthesis without causing significant toxicity . At higher doses, methyl L-pyroglutamate can induce adverse effects, including neurotoxicity and disruption of normal cellular function . These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic settings to minimize potential toxicities.
Metabolic Pathways
Methyl L-pyroglutamate is involved in several metabolic pathways, primarily related to amino acid and glutathione metabolism. The compound is converted to glutamate through the action of γ-glutamyl cyclotransferase and 5-oxoprolinase . This conversion is a critical step in the γ-glutamyl cycle, which plays a vital role in maintaining cellular redox balance and detoxification processes . Additionally, methyl L-pyroglutamate can influence the flux of metabolites through the tricarboxylic acid cycle by modulating the activity of key mitochondrial enzymes .
Transport and Distribution
Within cells and tissues, methyl L-pyroglutamate is transported and distributed through specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and is also actively transported by amino acid transporters . Once inside the cell, methyl L-pyroglutamate can accumulate in the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of the compound within different cellular compartments can influence its overall activity and impact on cellular function.
Subcellular Localization
Methyl L-pyroglutamate is primarily localized in the cytoplasm and mitochondria of cells. The compound’s subcellular localization is influenced by its chemical properties and interactions with specific transporters and binding proteins . In the mitochondria, methyl L-pyroglutamate interacts with key enzymes involved in the electron transport chain, modulating their activity and impacting cellular energy production . The localization of methyl L-pyroglutamate in these subcellular compartments is essential for its role in regulating cellular metabolism and maintaining redox balance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl L-pyroglutamate can be synthesized from L-pyroglutamic acid through esterification. The process involves the reaction of L-pyroglutamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of methyl L-pyroglutamate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl L-pyroglutamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Eigenschaften
IUPAC Name |
methyl (2S)-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGPKMSGXAUKHT-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197767 | |
| Record name | Methyl 5-oxo-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-66-2 | |
| Record name | Methyl pyroglutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4931-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-oxo-L-prolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004931662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-oxo-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-oxo-L-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of L-pyroglutamic acid methyl ester?
A1: L-Pyroglutamic acid methyl ester has been isolated from various natural sources, including the medicinal mushroom Cordyceps sinensis , the plant Brachystemma calycinum used in traditional medicine , and the fungus Penicillium jiangxiense, the anamorph of medicinal Cordyceps jiangxiensis . It has also been found in Weiceng, a fermented soybean product .
Q2: Can you describe the synthesis of L-pyroglutamic acid methyl ester?
A2: One documented synthetic method begins with L-pyroglutamic acid. This is dissolved in methanol, and thionyl chloride is added as a catalyst. After reaction, sodium bicarbonate is introduced to stop the process, yielding methyl L-pyroglutamate. In the next step, the methyl L-pyroglutamate is dissolved in dichloromethane, and both DMAP (catalyst) and di-tert-butyl dicarbonate are added to ultimately produce L-pyroglutamic acid methyl ester . Another approach involves the alkylation of N-Boc-L-pyroglutamic acid methyl ester with different benzylic halides and their homologues. This method primarily yields anti-C-4-alkylated products. Subsequent formation of the N-Boc-iminium ion and Friedel-Crafts intramolecular cationic ring closure can lead to the creation of fused 1-azacyclodihydroindene derivatives .
Q3: Has L-pyroglutamic acid methyl ester been investigated in the context of the Maillard reaction?
A3: Yes, researchers have studied the formation of L-pyroglutamic acid methyl ester during a solid-phase Maillard reaction between L-glutamic acid and glucose. Using a combined thermogravimetry-solid phase microextraction-gas chromatography-mass spectrometry (TG-SPME-GC-MS) system, they found that this compound emerged as a Maillard product at temperatures above 170°C .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
